![molecular formula C14H17N3O3 B1518013 5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1157074-84-4](/img/structure/B1518013.png)
5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
The compound “5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a piperidine ring, and a benzoxazole ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzoxazole ring, which is a fused ring system containing a benzene ring and an oxazole ring. Attached to this system is a piperidine ring, which is a six-membered ring with one nitrogen atom. There is also an amino group attached to the benzoxazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amino group could potentially undergo reactions such as acylation or alkylation. The piperidine ring could undergo reactions typical of secondary amines, such as quaternization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which share structural similarities with the compound , have been explored for their therapeutic potential in various medical conditions .
Antiviral Agents
Derivatives of isatin, which is structurally related to benzoxazolone, have been synthesized as broad-spectrum antiviral agents and assessed using in vitro and in silico approaches .
Organic Synthesis
Piperidine derivatives have been synthesized for use in organic chemistry, including the creation of enantiomerically enriched protected piperidines .
Pharmacological Activity
Indole derivatives, which are structurally related to benzoxazolone, have diverse biological and clinical applications due to their pharmacological activity .
Antioxidant Properties
Compounds with a piperidine nucleus have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Safety and Hazards
Future Directions
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Benzoxazolone Derivatives
Benzoxazolones are a class of organic compounds that contain a benzene fused to an oxazole. These compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-amino-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-10-4-5-12-11(8-10)17(14(19)20-12)9-13(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGVAFUYRSIRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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